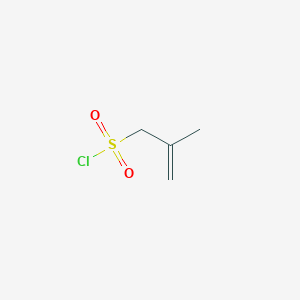

2-Methylprop-2-ene-1-sulfonyl chloride

Description

BenchChem offers high-quality 2-Methylprop-2-ene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylprop-2-ene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylprop-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAZFVPADZFXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methylprop-2-ene-1-sulfonyl Chloride: Technical Profile & Synthetic Applications

Topic: 2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylprop-2-ene-1-sulfonyl chloride (CAS 14568-34-4), also known as methallylsulfonyl chloride , is a specialized organosulfur reagent characterized by an allylic sulfonyl chloride motif. Unlike standard alkyl sulfonyl chlorides, this compound possesses a dual-reactivity profile: it functions as a conventional electrophile for sulfonylation (e.g., sulfonamide formation) and as a latent allylic electrophile capable of sulfur dioxide (

This guide details the physicochemical properties, handling protocols, and advanced synthetic applications of methallylsulfonyl chloride, with a specific focus on its role in palladium-catalyzed desulfinylative cross-coupling —a critical methodology for constructing

Physicochemical Profile

The introduction of the methyl group at the 2-position of the allyl moiety imparts steric differentiation compared to the parent allylsulfonyl chloride, influencing both stability and regioselectivity in subsequent couplings.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 14568-34-4 |

| IUPAC Name | 2-Methylprop-2-ene-1-sulfonyl chloride |

| Synonyms | Methallylsulfonyl chloride; 2-Methyl-2-propene-1-sulfonyl chloride |

| Molecular Formula | |

| Molecular Weight | 154.61 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid depending on purity) |

| Boiling Point | ~195°C (Predicted); Decomposes at elevated temperatures |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid/HCl); Potentially lachrymatory |

| Storage | 2–8°C under inert atmosphere ( |

Synthetic Utility & Reactivity Architecture

The utility of CAS 14568-34-4 stems from its ability to diverge into two distinct mechanistic pathways depending on the reaction conditions.

Pathway A: Nucleophilic Substitution (Retention of Sulfur)

In the presence of bases (e.g.,

-

Outcome: Formation of Methallylsulfonamides or Methallylsulfonates .

-

Application: These products are valuable intermediates for intramolecular Diels-Alder reactions or radical cyclizations where the sulfonyl group serves as a temporary tether or activating group.

Pathway B: Desulfinylative Allylation (Extrusion of Sulfur)

Under palladium catalysis, the C–S bond becomes labile. The sulfonyl chloride acts as a surrogate for an allylic halide.

-

Mechanism: Oxidative addition of Pd(0) to the S–Cl bond, followed by

extrusion, generates a -

Outcome: Formation of C–C bonds with nucleophiles (e.g., Grignard reagents, enolates).

-

Advantage: Avoids the use of unstable allylic halides and allows for regiospecific coupling (linear vs. branched) governed by the ligand environment.

Visualization: Reactivity Flowchart

Figure 1: Divergent reactivity pathways of methallylsulfonyl chloride. Path A retains the sulfur atom for sulfonamide synthesis. Path B utilizes the molecule as an allylic electrophile via Pd-catalyzed desulfinylation.

Experimental Protocols

Protocol A: Synthesis of Methallylsulfonamides (Standard Coupling)

Primary Application: Creating "Hinsberg-type" intermediates for medicinal chemistry.

Reagents:

-

2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Triethylamine (

) or Pyridine (1.2–1.5 equiv) -

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine and

to anhydrous DCM (0.2 M concentration). -

Addition: Cool the solution to 0°C. Add 2-methylprop-2-ene-1-sulfonyl chloride dropwise (neat or dissolved in minimal DCM) to control the exotherm.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Desulfinylative Allylation

Advanced Application: Using the sulfonyl chloride as a methallyl electrophile. Reference Basis: Adapted from methodologies for allylic sulfonyl chlorides (e.g., Dubbaka & Vogel).

Reagents:

-

2-Methylprop-2-ene-1-sulfonyl chloride (1.0 equiv)

-

Grignard Reagent (

, e.g., -

Catalyst:

(5 mol%) -

Solvent: THF (anhydrous, degassed)

Procedure:

-

Catalyst Prep: In a glovebox or under strict Ar line, dissolve

and the sulfonyl chloride in THF. -

Addition: Cool the mixture to 0°C or -78°C depending on the nucleophile's reactivity.

-

Coupling: Add the Grignard reagent dropwise.[1] Note: Slow addition is crucial to prevent homocoupling of the Grignard.

-

Desulfinylation: The reaction mixture is warmed to RT (or reflux if necessary, though allylic systems are reactive). Gas evolution (

) may be observed.[2] -

Workup: Quench with saturated

. Extract with -

Outcome: Yields the methallylated arene/alkane (

).

Visualization: Synthesis Workflow

Figure 2: Operational workflow for handling CAS 14568-34-4 in standard vs. catalytic protocols.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

-

Moisture Sensitivity: Like all sulfonyl chlorides, this compound reacts violently with water to release HCl and methallylsulfonic acid. All glassware must be oven-dried.

-

Corrosivity: Direct contact causes severe skin burns and eye damage. Double-gloving (Nitrile/Neoprene) and a face shield are recommended during the initial addition phase.

-

Inhalation: The compound likely possesses lachrymatory properties similar to allylsulfonyl chloride. All operations must be conducted in a well-ventilated fume hood.

-

Decomposition: Avoid heating above 100°C without solvent, as

extrusion can lead to pressure buildup in closed vessels.

References

-

Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfinylative C–C Allylation of Grignard Reagents and Enolates using Allylsulfonyl Chlorides. Chemistry – A European Journal. (Validation of desulfinylative coupling mechanism).

-

Yang, Z., et al. (2013).[2] A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation.[2] Synthesis. (General methodology for sulfonyl chloride synthesis).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73800, 2-Methylprop-2-ene-1-sulfonic acid (Parent Acid). (Structural verification).

-

CymitQuimica. (2025). Product Safety Data: 2-Methylprop-2-ene-1-sulfonyl chloride. (Safety and physical state confirmation).

Sources

Methallyl sulfonyl chloride chemical structure and molecular weight

An In-Depth Technical Guide to Methallyl Sulfonyl Chloride and Related Key Reagents in Organic Synthesis

Introduction: Deconstructing "Methallyl Sulfonyl Chloride"

In the landscape of organic synthesis, precision in nomenclature is paramount. The term "methallyl sulfonyl chloride" represents a specific chemical structure that is not a commercially available reagent and is sparsely documented in chemical literature. It is likely that this query stems from an interest in two distinct but related classes of compounds that are fundamental to researchers, scientists, and drug development professionals: Methanesulfonyl Chloride and reagents containing the Methallyl group.

This guide will first provide an in-depth exploration of the widely used reagent, methanesulfonyl chloride (mesyl chloride), covering its structure, properties, and critical role in activating alcohols. Subsequently, it will discuss the chemistry of the methallyl group, primarily through its halide, methallyl chloride. Finally, it will bridge the two topics by examining the synthesis of methallyl sulfonates and proposing a chemically sound, albeit theoretical, pathway to the titular methallyl sulfonyl chloride, thereby providing a comprehensive resource for the practicing scientist.

Part 1: Methanesulfonyl Chloride (MsCl): The Workhorse Reagent

Methanesulfonyl chloride, commonly abbreviated as MsCl, is one of the most frequently used sulfonyl chlorides in organic synthesis.[1] Its primary function is to convert hydroxyl groups—which are notoriously poor leaving groups—into methanesulfonates (mesylates), which are excellent leaving groups for nucleophilic substitution and elimination reactions.[2][3]

Chemical Structure and Molecular Properties

The methanesulfonyl group is often abbreviated as "Ms," making methanesulfonyl chloride "MsCl."[1][2] This simple, sterically unencumbered structure makes it a highly reactive and versatile reagent.

Diagram 1: Chemical Structure of Methanesulfonyl Chloride

A 2D representation of Methanesulfonyl Chloride (CH₃SO₂Cl).

| Property | Value | Source(s) |

| Molecular Formula | CH₃ClO₂S | [4][5][6] |

| Molecular Weight | 114.55 g/mol | [4][5][7] |

| CAS Number | 124-63-0 | [4][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][7][8] |

| Density | 1.480 g/cm³ | [1][7][9] |

| Boiling Point | 161 °C (at 730 mmHg) | [1][7] |

| Melting Point | -32 °C | [1][7][9] |

| Solubility | Soluble in most organic solvents; reacts with water and alcohols | [1][7] |

Synthesis of Methanesulfonyl Chloride

Industrially, methanesulfonyl chloride can be produced via a radical reaction between methane and sulfuryl chloride.[1] Another common method involves the chlorination of methanesulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂).[1]

-

From Methane: CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl[1]

-

From Methanesulfonic Acid: CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]

Mechanism of Action: The Mesylation of Alcohols

The utility of MsCl lies in its highly electrophilic sulfur atom. Alcohols, acting as nucleophiles, attack this sulfur center. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves to neutralize the HCl byproduct generated.[10][11]

The formation of a mesylate from an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is a critical feature, as the C-O bond of the alcohol is not broken during the mesylation step.[3] The subsequent Sₙ2 reaction with a nucleophile will then proceed with the expected inversion of stereochemistry.

Diagram 2: General Mechanism of Alcohol Mesylation

The reaction pathway for converting an alcohol to a mesylate using MsCl and a base.

Field-Proven Experimental Protocol: Mesylation of a Primary Alcohol

This protocol describes a standard procedure for converting a primary alcohol into its corresponding mesylate, a foundational step for subsequent nucleophilic substitution.

Objective: To synthesize a methanesulfonate ester from a primary alcohol for use in drug development intermediates.

Materials:

-

Primary Alcohol (1.0 eq)

-

Methanesulfonyl Chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Diagram 3: Experimental Workflow for Mesylation

A typical laboratory workflow for the synthesis and isolation of a mesylate.

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Expertise & Causality: Anhydrous conditions are crucial as MsCl reacts readily with water.[1] Triethylamine is a non-nucleophilic base that will scavenge the HCl produced without competing with the alcohol as a nucleophile.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Expertise & Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and decomposition.

-

-

Addition of MsCl: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Trustworthiness: A slight excess of MsCl ensures complete consumption of the starting alcohol. Slow addition is a key control parameter for safety and selectivity.

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, quench by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃ (to remove residual acid), and finally, brine.

-

Self-Validation: Each washing step removes specific impurities, ensuring the purity of the final product. The formation of triethylammonium hydrochloride salt is often visible as a separate phase or precipitate.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude mesylate.

-

Note: Mesylates can be unstable and are often used immediately in the next step without extensive purification.

-

Part 2: Methallyl Chloride: A Versatile Building Block

Methallyl chloride (3-chloro-2-methyl-1-propene) is a valuable C4 building block in organic synthesis.[12][13][14]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇Cl | [12][13] |

| Molecular Weight | 90.55 g/mol | [13][15][16] |

| CAS Number | 563-47-3 | [12][13][14] |

| Appearance | Colorless liquid | [13] |

| Density | 0.925 g/cm³ | [15][16] |

| Boiling Point | 71-72 °C | [13][15][16] |

| Flash Point | -18 °C | [13] |

Its primary reactivity stems from the allylic chloride, which is susceptible to nucleophilic substitution. It is a key precursor in the synthesis of polymers, pharmaceuticals, and other fine chemicals.

Part 3: The Intersection - Crafting Methallyl Sulfonates

While "methallyl sulfonyl chloride" is elusive, the synthesis of sodium methallyl sulfonate is a well-established industrial process that directly combines the chemistry of the methallyl group with sulfonate chemistry.[17][18][19]

Synthesis of Sodium Methallyl Sulfonate

This compound is synthesized by the reaction of methallyl chloride with an aqueous solution of sodium sulfite (Na₂SO₃).[17][18]

Reaction: CH₂=C(CH₃)CH₂Cl + Na₂SO₃ → CH₂=C(CH₃)CH₂SO₃Na + NaCl

This reaction provides a stable, water-soluble source of the methallyl sulfonate moiety, which is used as a comonomer in polymer production, particularly for acrylic fibers and superplasticizers.[19]

Proposed Synthesis of Methallyl Sulfonyl Chloride

For the researcher intent on synthesizing the titular compound, a logical approach would be the oxidative chlorosulfonation of a suitable precursor. A common method for creating sulfonyl chlorides is the reaction of a sulfonate salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[20]

Proposed Route:

-

Starting Material: Sodium methallyl sulfonate (synthesized as described above).

-

Chlorination: React the anhydrous sodium methallyl sulfonate salt with a strong chlorinating agent such as thionyl chloride (SOCl₂) in an inert solvent. The Vilsmeier reagent, formed from SOCl₂ and catalytic DMF, could also be effective.[20]

Hypothetical Reaction: CH₂=C(CH₃)CH₂SO₃Na + SOCl₂ → CH₂=C(CH₃)CH₂SO₂Cl + SO₂ + NaCl

-

*Authoritative Grounding: This proposed synthesis is based on well-established methods for converting sodium sulfonates to sulfonyl chlorides.[20][21] However, the stability of the product would be a significant concern. The presence of the reactive allyl group and the highly electrophilic sulfonyl chloride moiety in the same molecule could lead to polymerization or decomposition, requiring careful control of reaction conditions and immediate use of the product.

Safety and Handling

Both methanesulfonyl chloride and methallyl chloride are hazardous materials requiring strict safety protocols.

-

Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[1][5][8] It causes severe skin burns and eye damage and is fatal if inhaled.[5][8] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[8][22]

-

Methallyl Chloride: Highly flammable liquid and vapor.[13][23] It is harmful if swallowed or inhaled and may cause an allergic skin reaction.[13][23] It is also toxic to aquatic life.[16][23] Handle with extreme care away from ignition sources.[13]

Conclusion

While "methallyl sulfonyl chloride" is not a standard reagent, the underlying chemical principles are central to modern organic synthesis and drug development. A thorough understanding of methanesulfonyl chloride is indispensable for any scientist involved in converting alcohols to other functional groups. Simultaneously, methallyl chloride provides a versatile platform for introducing the valuable methallyl moiety. By dissecting the user's query, we have provided a comprehensive guide to these two critical reagents, explained their individual importance, and explored their synthetic connection, offering both established protocols and expert-driven insights into potential synthetic strategies.

References

-

National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook. [Link]

-

American Molecules. (2024, February 4). Methanesulfonyl Chloride SDS Safety Data Sheet. [Link]

-

National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride. NIST Chemistry WebBook (alternative link). [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

-

National Institute of Standards and Technology. (n.d.). Methanesulfonyl chloride IR Spectrum. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Methanesulfonyl chloride. PubChem. [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

- Google Patents. (n.d.).

-

LookChem. (n.d.). Cas 124-63-0, Methanesulfonyl chloride. [Link]

- Google Patents. (n.d.).

-

BuyersGuideChem. (n.d.). Methallyl chloride | 563-47-3. [Link]

-

Chemistry LibreTexts. (2022, October 4). Reactions of Alcohols. [Link]

-

LookChem. (n.d.). SODIUM METHYLALLYL SULFONATE. [Link]

-

Gelest, Inc. (2015, November 24). SAFETY DATA SHEET: METHALLYL CHLORIDE, tech-95. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 3-Chloro-2-methylpropene. [Link]

-

Wikipedia. (n.d.). Methallyl chloride. [Link]

-

Organic Syntheses. (n.d.). Preparation and isolation of sulfonyl cyanide. [Link]

-

ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. [Link]

-

YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Wentzel Lab. [Link]

-

YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Organic Chemistry with Victor. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride. [Link]

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methanesulfonyl chloride [webbook.nist.gov]

- 5. ammol.org [ammol.org]

- 6. Methanesulfonyl chloride [webbook.nist.gov]

- 7. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. lookchem.com [lookchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. buyersguidechem.com [buyersguidechem.com]

- 13. fishersci.es [fishersci.es]

- 14. Methallyl chloride - Wikipedia [en.wikipedia.org]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. gelest.com [gelest.com]

- 17. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]

- 18. CN112851555A - Synthesis and refining method of sodium methallyl sulfonate - Google Patents [patents.google.com]

- 19. atamankimya.com [atamankimya.com]

- 20. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 21. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 22. fishersci.com [fishersci.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 2-Methylprop-2-ene-1-sulfonyl chloride in organic solvents

Technical Guide: Solubility and Handling of 2-Methylprop-2-ene-1-sulfonyl Chloride

Part 1: Executive Summary & Chemical Profile

2-Methylprop-2-ene-1-sulfonyl chloride (also known as Methallylsulfonyl chloride) is a specialized electrophilic reagent used primarily for introducing the methallylsulfonyl group into pharmacophores and agrochemicals. Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic, allylic sulfonyl chloride exhibits heightened reactivity and specific solubility constraints driven by its susceptibility to hydrolysis and potential for allylic rearrangement.

This guide moves beyond basic "dissolution" to address operational solubility —the ability to maintain the reagent in a dissolved, stable state for synthesis.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Methylprop-2-ene-1-sulfonyl chloride |

| Common Name | Methallylsulfonyl chloride |

| CAS Number | 14568-34-4 |

| Molecular Formula | C₄H₇ClO₂S |

| Molecular Weight | 154.61 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Primary Hazard | Corrosive, Lachrymator, Moisture Sensitive |

Part 2: Solubility Thermodynamics & Solvent Selection

The solubility of methallylsulfonyl chloride is governed by dipole-dipole interactions . The highly polar sulfonyl chloride group (-SO₂Cl) requires polar aprotic solvents for stabilization, while the lipophilic methallyl tail (2-methylpropenyl) ensures miscibility with moderately non-polar organic solvents.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility (can it dissolve?) and kinetic stability (will it survive?).

| Solvent Class | Specific Solvent | Solubility Status | Stability Rating | Scientist’s Note |

| Chlorinated | Dichloromethane (DCM) | High (Miscible) | Excellent | Preferred solvent. High solubility, low reactivity, easy removal. |

| Chlorinated | Chloroform (CHCl₃) | High (Miscible) | Good | Ensure ethanol stabilizer is removed (use amylene-stabilized). |

| Ethers | THF (Anhydrous) | High | Good | Must be peroxide-free and strictly anhydrous. |

| Ethers | 2-MeTHF | High | Excellent | Green alternative to THF; better phase separation in workups. |

| Esters | Ethyl Acetate | High | Moderate | Good for workups; long-term storage not recommended due to trans-acylation risks. |

| Aromatics | Toluene | Moderate/High | Excellent | Ideal for reactions requiring elevated temperatures (reflux). |

| Polar Aprotic | DMF / DMAc | High | Poor (Risk) | WARNING: Can form reactive Vilsmeier-type adducts; accelerates decomposition. |

| Polar Aprotic | DMSO | High | Prohibited | Risk of violent oxidation/decomposition (Swern-type reactivity). |

| Protic | Water | Insoluble | Decomposes | Rapid hydrolysis to sulfonic acid and HCl. |

| Protic | Alcohols (MeOH, EtOH) | Soluble | Decomposes | Rapid solvolysis to sulfonate esters. |

Part 3: Mechanistic Insight (Decomposition Pathways)

Understanding why solubility fails is critical. In protic solvents, the "insolubility" is actually a chemical transformation. The sulfur atom is highly electrophilic. Water or alcohols act as nucleophiles, attacking the sulfur and displacing the chloride ion.

The Hydrolysis Mechanism:

-

Nucleophilic Attack: Water attacks the sulfur center.[1]

-

Transition State: Formation of a pentacoordinate sulfur intermediate.

-

Elimination: Expulsion of the chloride leaving group.

-

Acid Generation: Formation of Methallylsulfonic acid and HCl gas.

Visualizing the Stability Logic:

Figure 1: The mechanism whereby protic solvents degrade the reagent, rendering them unsuitable despite potential thermodynamic solubility.

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1.0 M)

Context: For use in parallel synthesis or flow chemistry.

Reagents:

-

2-Methylprop-2-ene-1-sulfonyl chloride (Reagent Grade, >95%)

-

Dichloromethane (DCM), Anhydrous (Water <50 ppm)

Workflow:

-

Glassware Prep: Oven-dry a volumetric flask and purge with Nitrogen/Argon.

-

Weighing: Weigh 15.46 g of the sulfonyl chloride into a tared syringe or weighing boat. Note: The material is lachrymatory; handle strictly in a fume hood.

-

Dissolution: Transfer to the flask. Add anhydrous DCM to approximately 80% of the final volume.

-

Homogenization: Swirl gently. The liquid should mix instantly without heating.

-

Finalizing: Dilute to the 100 mL mark with DCM.

-

Storage: Transfer to a Schlenk tube or septum-capped vial. Store at 0–4°C.

Validation Check:

-

Take a 50 µL aliquot.

-

Add to 500 µL dry CDCl₃.

-

Run ¹H NMR.

-

Pass Criteria: Distinct peaks for the methallyl group (singlet methyl ~1.9 ppm, vinylic protons ~5.0-5.2 ppm, methylene ~4.0 ppm). Absence of broad acidic protons (indicates hydrolysis).

Protocol B: Solvent Decision Workflow

Figure 2: Logical flow for selecting the appropriate solvent based on application and water content.

Part 5: Expert Insights & Troubleshooting

1. The "DMF Trap" Many researchers habitually use DMF for nucleophilic substitutions. Avoid DMF with methallylsulfonyl chloride.

-

Reasoning: Sulfonyl chlorides can react with DMF to form a dimethylformiminium chloride sulfonate intermediate (Vilsmeier-Haack like). This consumes the reagent and generates impurities.[1][2] If a polar solvent is required, use NMP (N-methylpyrrolidone) with caution, or Acetonitrile.

2. Handling the Allylic Moiety Unlike Tosyl chloride, the methallyl group contains a double bond.

-

Risk:[1][2][3] In the presence of strong Lewis acids (AlCl₃, BF₃) or free radical initiators, the double bond may polymerize or isomerize.

-

Mitigation: Perform sulfonylation reactions (e.g., reacting with an amine) under basic conditions (Pyridine, TEA) rather than acidic conditions to preserve the alkene integrity.

3. Quenching Spills Do not wipe spills with water. This generates HCl gas immediately.

-

Protocol: Cover spill with solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate. This neutralizes the acid as it forms. Then, wipe with a tissue soaked in dilute aqueous ammonia.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12220498, 2-Methylprop-2-ene-1-sulfonyl chloride. Retrieved from [Link]

-

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- King, J. F., et al. (1981). "Hydrolysis of Sulfonyl Chlorides: Mechanism and Rate." Journal of the American Chemical Society.

- Synthesis Precursors (Methallyl Chloride)

- ECHA (European Chemicals Agency). Registration Dossier - Sulfonyl Chlorides.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Methylprop-2-ene-1-sulfonyl chloride

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have become indispensable therapeutic agents.[1] Their applications span a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the sulfonamide scaffold stems from its unique physicochemical properties and its ability to act as a bioisostere of amides and other functional groups, enabling it to interact with a diverse array of biological targets.

This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 2-Methylprop-2-ene-1-sulfonyl chloride, a versatile and reactive building block. These application notes are intended for researchers, scientists, and drug development professionals seeking to incorporate this moiety into their synthetic workflows. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Understanding the Reagent: 2-Methylprop-2-ene-1-sulfonyl chloride

2-Methylprop-2-ene-1-sulfonyl chloride, also known as methallylsulfonyl chloride, is a valuable reagent for the introduction of the methallyl-sulfonamide group. Its chemical structure, featuring a reactive sulfonyl chloride and a versatile alkene functionality, allows for the synthesis of a wide range of sulfonamide derivatives with potential for further functionalization.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₄H₇ClO₂S |

| Molecular Weight | 154.62 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 14568-34-4 |

Reaction Mechanism: The Nucleophilic Acyl-Type Substitution

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines proceeds via a nucleophilic acyl-type substitution at the electrophilic sulfur atom. The lone pair of electrons on the amine nitrogen attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion, which is a good leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocols

General Considerations and Safety Precautions

Sulfonyl chlorides are corrosive and moisture-sensitive compounds.[2] All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All glassware should be thoroughly dried before use, and anhydrous solvents are recommended to prevent hydrolysis of the sulfonyl chloride.

Protocol 1: Synthesis of N-Benzyl-2-methylprop-2-ene-1-sulfonamide

This protocol describes a general procedure for the reaction of 2-Methylprop-2-ene-1-sulfonyl chloride with a primary amine, using benzylamine as an example.

Materials:

-

2-Methylprop-2-ene-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-Methylprop-2-ene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[3][4][5]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table of Expected Yields and Reaction Conditions:

| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Benzylamine | Pyridine | DCM | 2-4 | 85-95 |

| Aniline | Triethylamine | THF | 4-6 | 70-85 |

| Morpholine | Pyridine | DCM | 3-5 | 80-90 |

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base: A non-nucleophilic base like pyridine or triethylamine is crucial. These bases are strong enough to neutralize the HCl byproduct but will not compete with the amine nucleophile in reacting with the sulfonyl chloride.

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent the hydrolysis of the reactive sulfonyl chloride.

-

Temperature Control: The initial addition of the sulfonyl chloride is performed at 0 °C to control the exothermic nature of the reaction and minimize the formation of side products.

-

Work-up Procedure: The series of acidic and basic washes during the work-up is designed to remove unreacted starting materials, the base, and its corresponding hydrochloride salt, leading to a cleaner crude product for purification.

Trustworthiness: A Self-Validating System

The success of this protocol can be validated at several stages:

-

TLC Monitoring: The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot on the TLC plate provides a real-time indication of reaction progress.

-

Spectroscopic Characterization: The definitive confirmation of the desired sulfonamide product is achieved through comprehensive spectroscopic analysis.

-

¹H NMR: Expect to see characteristic signals for the methallyl group (protons on the double bond and the methylene group adjacent to the sulfur) and the protons of the amine moiety. For N-benzyl-2-methylprop-2-ene-1-sulfonamide, the benzylic protons will appear as a doublet coupled to the N-H proton.

-

¹³C NMR: The spectrum will show the corresponding carbon signals for the methallyl and amine groups.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the target sulfonamide.

-

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for sulfonamide synthesis.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive amine (low nucleophilicity). | Use a stronger, non-nucleophilic base or consider microwave-assisted synthesis. |

| Moisture in the reaction. | Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents. | |

| Formation of Side Products | Reaction temperature too high. | Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride. |

| Di-sulfonylation of primary amines. | Use a stoichiometric amount (1.0-1.1 equivalents) of the sulfonyl chloride. | |

| Difficult Purification | Excess base or base hydrochloride salt co-eluting with the product. | Ensure the aqueous work-up is thorough to remove all salts. A brine wash is critical. |

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

-

Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (n.d.). JSM Central. Retrieved February 12, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 12, 2026, from [Link]

-

Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA OMNICOLL. Retrieved February 12, 2026, from [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prop-2-ene-1-sulfonyl chloride | C3H5ClO2S | CID 534496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

- 4. orgsyn.org [orgsyn.org]

- 5. JSM Central || Article Info [jsmcentral.org]

Protocol for chlorosulfonation of isobutylene to methallyl sulfonyl chloride

Abstract

This application note details the optimized protocol for the synthesis of Methallyl Sulfonyl Chloride (2-methylprop-2-ene-1-sulfonyl chloride) starting from Isobutylene . While the term "chlorosulfonation" conventionally implies a direct reaction with chlorosulfonic acid or sulfuryl chloride, applying these methods directly to isobutylene results in uncontrollable polymerization and vicinal dichlorination due to the stability of the tertiary carbocation intermediate.

Therefore, this guide presents the Indirect Chlorosulfonation Strategy , a field-validated, two-stage workflow:

-

Regioselective Sulfonation: Using a Sulfur Trioxide-Lewis Base complex to synthesize Methallyl Sulfonic Acid (or its salt).

-

Deoxychlorination: Converting the sulfonate to the sulfonyl chloride using Phosphorus Pentachloride (

) or Thionyl Chloride (

This protocol ensures high purity (>95%), minimizes polymerization, and is scalable for pharmaceutical and materials science applications.

Part 1: Chemical Strategy & Mechanism[1]

The Challenge of Direct Chlorosulfonation

Direct reaction of isobutylene with chlorosulfonic acid (

The Solution: The SO3-Complex Route

To install the sulfonyl group without destroying the olefin, we utilize a moderated electrophilic attack using an

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the synthesis of Methallyl Sulfonyl Chloride via the SO3-Complex route.

Part 2: Materials & Safety

Reagents & Equipment

| Component | Specification | Role |

| Isobutylene | Gas (Liquefied) or >99% Purity | Substrate |

| Sulfur Trioxide (SO3) | Freshly distilled or stabilized | Sulfonating Agent |

| DMF / Dioxane | Anhydrous (<0.05% Water) | Lewis Base Complexing Agent |

| Dichloromethane (DCM) | HPLC Grade, Dried | Solvent |

| Phosphorus Pentachloride (PCl5) | Reagent Grade | Chlorinating Agent |

| Sodium Hydroxide (NaOH) | 20% Aqueous Solution | Neutralization |

Critical Safety Warnings

-

Isobutylene: Extremely flammable cryogen. Ensure all condensers are rated for -78°C (dry ice/acetone) or -20°C (glycol) depending on pressure.

-

Sulfur Trioxide: Highly corrosive and reacts violently with water. Handle in a glovebox or under strict inert atmosphere.

-

PCl5 / SOCl2: Releases HCl and POCl3/SO2 gases. Must be used in a high-efficiency fume hood with a caustic scrubber.

Part 3: Experimental Protocol

Stage 1: Synthesis of Sodium Methallyl Sulfonate

Goal: Install the sulfur moiety without polymerization.

-

Complex Formation:

-

In a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, thermometer, and dropping funnel, charge Dichloromethane (DCM) (500 mL) and DMF (1.1 eq relative to SO3).

-

Cool to 0°C .

-

Add Liquid SO3 (1.0 eq) dropwise over 30 minutes. A white crystalline precipitate of

complex may form. -

Note: Using a complex prevents the "charring" associated with free SO3.

-

-

Sulfonation:

-

Cool the suspension to -10°C .

-

Introduce Isobutylene (1.2 eq) slowly. If using gas, bubble through a frit; if liquid, add via a chilled addition funnel.

-

Maintain temperature between -10°C and 0°C . Exotherms indicate reaction progress.

-

Stir for 2 hours at 0°C. The precipitate should dissolve or change form as the zwitterion forms.

-

-

Neutralization & Isolation:

-

Quench the reaction by pouring the mixture into ice-cold water (200 mL).

-

Neutralize carefully with 20% NaOH to pH 8.0. This converts the sulfonic acid to Sodium Methallyl Sulfonate (SMAS) .

-

Separate the aqueous layer (containing the product) from the DCM layer.

-

Evaporate the water under reduced pressure (rotary evaporator) to obtain the crude sulfonate salt.

-

Purification (Optional): Recrystallize from ethanol/water to remove inorganic sulfates.

-

Stage 2: Chlorination to Methallyl Sulfonyl Chloride

Goal: Convert the sulfonate salt to the sulfonyl chloride.

-

Setup:

-

Dry the Sodium Methallyl Sulfonate thoroughly (vacuum oven at 50°C for 12 hours). Moisture will destroy the chlorinating agent.

-

Place the dry salt (1.0 eq) in a dry RBF under Nitrogen/Argon.

-

-

Chlorination Reaction:

-

Method A (PCl5 - Recommended for Lab Scale):

-

Add Phosphorus Pentachloride (PCl5) (1.1 eq) in portions to the solid salt.

-

Caution: Vigorous reaction. Mix intimately.

-

Heat the mixture gently to 60-70°C for 1-2 hours. The solid mass will liquefy as

is formed.

-

-

Method B (SOCl2/DMF - Recommended for Scale-up):

-

Suspend the salt in Thionyl Chloride (SOCl2) (5.0 eq).

-

Add catalytic DMF (3-5 drops).

-

Reflux (75°C) for 3 hours until gas evolution (SO2/HCl) ceases.

-

-

-

Workup & Isolation:

-

For Method A: Distill off the byproduct

(bp 106°C) under reduced pressure. -

For Method B: Distill off excess

.[1] -

The residue is the crude Methallyl Sulfonyl Chloride .

-

Final Purification: Vacuum distillation. Methallyl Sulfonyl Chloride typically boils around 60-65°C at 2 mmHg (check specific literature values for exact pressure/temp).

-

Part 4: Process Control & Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Part 5: Analytical Validation

To ensure the protocol was successful, validate the product using the following parameters:

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | Vinyl protons: Two singlets/multiplets around δ 5.1 - 5.4 ppm.Methyl group: Singlet around δ 1.9 ppm.Methylene (-CH2-SO2-): Singlet around δ 4.2 ppm. |

| IR Spectroscopy | Sulfonyl Chloride: Strong bands at ~1370 cm⁻¹ (asymmetric SO2) and ~1170 cm⁻¹ (symmetric SO2).Alkene: C=C stretch at ~1640 cm⁻¹. |

| GC-MS | Molecular Ion usually not visible; look for fragments: [M-Cl]+ (m/z ~119) and [M-SO2Cl]+ (Methallyl cation, m/z ~55). |

References

- Preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.

-

Synthesis of Sulfonyl Chlorides. Source: Organic Chemistry Portal.[1] URL:[Link] Relevance: General review of converting sulfonates and thiols to sulfonyl chlorides.

- Methallyl Chloride Synthesis (Contextual).

Sources

Reagents for coupling amines with methallyl sulfonyl chloride

An Application Note and Protocol for the Synthesis of N-Methallylsulfonamides: Reagents and Optimized Conditions for the Coupling of Amines with Methallyl Sulfonyl Chloride

Introduction

The methallylsulfonamide moiety is a critical functional group in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties make it a valuable component in the design of novel therapeutic agents and functional materials. The sulfonamide linkage, when appended with the methallyl group, provides a versatile handle for post-synthetic modifications via various chemical transformations, including Heck coupling, metathesis, and thiol-ene reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reagents, reaction conditions, and detailed protocols for the efficient coupling of primary and secondary amines with methallyl sulfonyl chloride.

The synthesis of N-methallylsulfonamides is typically achieved through the reaction of a primary or secondary amine with methallyl sulfonyl chloride in the presence of a suitable base. While the reaction appears straightforward, achieving high yields, purity, and scalability requires careful consideration of the reagents, solvent, temperature, and workup procedure. This document outlines optimized protocols and provides insights into the rationale behind the selection of specific experimental parameters.

Reagents and Their Roles

The successful synthesis of N-methallylsulfonamides hinges on the appropriate selection of reagents. Each component plays a crucial role in the reaction's outcome.

Table 1: Key Reagents and Their Functions

| Reagent | Role | Key Considerations |

| Methallyl Sulfonyl Chloride | The electrophilic partner providing the methallyl sulfonyl group. | Highly reactive and moisture-sensitive. Should be handled under inert atmosphere and stored in a desiccator. Purity can affect reaction yield and side product formation. |

| Amine (Primary or Secondary) | The nucleophile that attacks the sulfonyl chloride. | The nucleophilicity of the amine will influence the reaction rate. Sterically hindered amines may require more forcing conditions. |

| Base | Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. | The choice of base is critical. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), pyridine, and aqueous bases like NaOH or K₂CO₃. |

| Solvent | Solubilizes the reactants and influences the reaction rate and selectivity. | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. For reactions with aqueous bases, a biphasic system is employed. |

| Catalyst (Optional) | Can be used to accelerate the reaction, particularly with less reactive amines. | 4-Dimethylaminopyridine (DMAP) is a common catalyst that acts as a nucleophilic catalyst. |

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion. The base present in the reaction mixture neutralizes the resulting hydrochloric acid.

Caption: General reaction mechanism for the synthesis of N-methallylsulfonamides.

The general experimental workflow involves the dissolution of the amine and base in a suitable solvent, followed by the slow addition of methallyl sulfonyl chloride at a controlled temperature.

Caption: A typical experimental workflow for N-methallylsulfonamide synthesis.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Methallylsulfonamides using Triethylamine in Dichloromethane

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

Amine (1.0 eq)

-

Methallyl sulfonyl chloride (1.1 - 1.2 eq)

-

Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous DCM.

-

Add triethylamine (1.5 - 2.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of methallyl sulfonyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-methallylsulfonamide.

Protocol 2: Schotten-Baumann Conditions for Water-Soluble Amines

This protocol is particularly useful for amines that are soluble in water or for large-scale syntheses where the use of organic solvents is less desirable.

Materials:

-

Amine (1.0 eq)

-

Methallyl sulfonyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Water

-

Dichloromethane (DCM) or Diethyl ether

-

Brine

Procedure:

-

Dissolve the amine (1.0 eq) and the base (NaOH or K₂CO₃, 2.0 - 3.0 eq) in water in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methallyl sulfonyl chloride (1.1 eq) dropwise to the vigorously stirred aqueous solution. A biphasic system may form.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, extract the aqueous mixture with DCM or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

If necessary, purify the product by recrystallization or column chromatography.

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, consider increasing the amount of base or adding a catalyst like DMAP. Ensure the methallyl sulfonyl chloride is of high purity and the reaction is performed under strictly anhydrous conditions (for Protocol 1).

-

Side Reactions: The primary side product is often the hydrolysis of methallyl sulfonyl chloride to methallylsulfonic acid. This can be minimized by slow addition of the sulfonyl chloride at low temperatures and ensuring the amine is sufficiently nucleophilic.

-

Purification: N-methallylsulfonamides are generally stable compounds and can be readily purified by silica gel chromatography. The polarity of the eluent will depend on the nature of the R groups on the amine.

Conclusion

The coupling of amines with methallyl sulfonyl chloride is a robust and versatile method for the synthesis of N-methallylsulfonamides. By carefully selecting the appropriate reagents and reaction conditions, high yields of the desired products can be achieved. The protocols provided in this application note offer reliable starting points for a variety of amine substrates. Researchers are encouraged to optimize these conditions for their specific applications to ensure the best possible outcomes.

References

-

Organic Chemistry Portal. Sulfonamides Synthesis.[Link]

Preparation of benzyl chlorides using methallyl sulfonyl chloride reagent

Application Note & Protocol

Topic: Preparation of Benzyl Chlorides via Methallylsulfonylation of Benzyl Alcohols

Abstract

Benzyl chlorides are paramount intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, serving as versatile precursors for introducing the benzyl moiety.[1][2][3] Traditional chlorination methods often rely on harsh reagents like thionyl chloride or concentrated hydrochloric acid, which can be incompatible with sensitive functional groups and pose significant handling challenges.[1][4] This guide details a robust and efficient methodology for the synthesis of benzyl chlorides from their corresponding alcohols using methallyl sulfonyl chloride. The protocol leverages the formation of a highly reactive methallylsulfonate intermediate, which is subsequently displaced by a chloride ion under mild conditions. This approach offers excellent yields, broad functional group tolerance, and predictable reactivity, making it a valuable tool for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic chemistry. For benzylic alcohols, this conversion is particularly important as the resulting benzyl chlorides are highly reactive electrophiles.[3] The stability of the incipient benzylic carbocation facilitates nucleophilic substitution reactions, making them ideal starting materials for constructing complex molecular architectures.[5]

The use of sulfonyl chlorides, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), to activate alcohols is a well-established strategy.[5][6][7] The alcohol is first converted into a sulfonate ester, transforming the hydroxyl group into an excellent leaving group.[8] This intermediate is then displaced by a nucleophile. When the sulfonyl chloride itself provides the nucleophile (chloride), the reaction becomes a direct conversion of an alcohol to a chloride.[9]

Methallyl sulfonyl chloride offers similar reactivity to its more common counterparts (MsCl, TsCl) but provides an alternative reagent choice for this key transformation. The overall process is a two-step sequence occurring in a single pot:

-

O-Sulfonylation: The benzyl alcohol attacks the electrophilic sulfur atom of methallyl sulfonyl chloride to form a benzyl methallylsulfonate ester intermediate. This reaction is typically facilitated by a tertiary amine base (e.g., triethylamine, pyridine) which neutralizes the hydrogen chloride generated in situ.[7][10]

-

Nucleophilic Substitution: The chloride ion, now present in the reaction medium as an amine hydrochloride salt, acts as a nucleophile. It attacks the benzylic carbon, displacing the methallylsulfonate group—an excellent leaving group due to resonance stabilization—to yield the final benzyl chloride product.[5][9]

This method is particularly advantageous for benzylic alcohols due to the enhanced reactivity of the benzylic position towards nucleophilic substitution (via either SN1 or SN2 pathways).[5][9]

Reaction Mechanism and Workflow Visualization

Mechanistic Pathway

The conversion proceeds through an initial activation of the alcohol followed by nucleophilic displacement. The base plays a crucial role in scavenging the HCl produced, driving the initial sulfonylation step to completion.

Caption: Generalized mechanism for benzyl chloride formation.

Experimental Workflow

The following diagram outlines the standard laboratory procedure from setup to product isolation.

Caption: Standard laboratory workflow for benzyl chloride synthesis.

Detailed Experimental Protocol

This protocol provides a representative procedure for the chlorination of benzyl alcohol. It can be adapted for various substituted benzyl alcohols with minor modifications.

Safety Precaution: This reaction should be performed in a well-ventilated chemical fume hood. Methallyl sulfonyl chloride and the benzyl chloride product are corrosive and lachrymators.[3][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[12][13]

Materials & Reagents:

-

Benzyl alcohol

-

Methallyl sulfonyl chloride

-

Triethylamine (Et₃N), distilled

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, magnetic stir bar, dropping funnel/syringe, condenser)

-

Magnetic stir plate

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (e.g., 1.08 g, 10.0 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous dichloromethane (40 mL) to dissolve the alcohol. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: Slowly add methallyl sulfonyl chloride (e.g., 1.70 g, 11.0 mmol, 1.1 equiv.) to the stirred solution dropwise over 15-20 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl alcohol is fully consumed (typically 1-3 hours).

-

Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure benzyl chloride.

Data Summary: Substrate Scope and Reactivity

The protocol is effective for a range of substituted benzyl alcohols. The electronic nature of the substituents on the aromatic ring can influence reaction times and yields.

| Entry | Substrate | R Group | Electronic Effect | Typical Time (h) | Typical Yield (%) |

| 1 | Benzyl Alcohol | H | Neutral | 1-2 | >90% |

| 2 | 4-Methoxybenzyl Alcohol | 4-OCH₃ | Electron-Donating | 0.5-1.5 | >95% |

| 3 | 4-Methylbenzyl Alcohol | 4-CH₃ | Electron-Donating | 1-2 | >90% |

| 4 | 4-Chlorobenzyl Alcohol | 4-Cl | Electron-Withdrawing | 2-4 | ~85-90% |

| 5 | 4-Nitrobenzyl Alcohol | 4-NO₂ | Strongly EWD | 3-5 | ~80-85% |

Analysis of Trends:

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) stabilize the partial positive charge on the benzylic carbon in the transition state (or a full carbocation in an SN1 pathway), accelerating the rate of nucleophilic substitution.

-

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO₂) destabilize the transition state, leading to slower reaction rates. However, the reaction still proceeds in good yield, demonstrating the robustness of the methodology.

Concluding Remarks

The use of methallyl sulfonyl chloride provides a mild, efficient, and reliable method for the preparation of benzyl chlorides from benzyl alcohols. The protocol avoids the use of highly corrosive or acidic reagents and demonstrates broad applicability across benzyl alcohols bearing both electron-donating and electron-withdrawing substituents. This self-validating system, grounded in the principles of alcohol activation via sulfonylation, is a valuable addition to the synthetic chemist's toolkit for accessing these critical building blocks.

References

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Retrieved from [Link]

-

Loba Chemie. (2015, April 9). Safety Data Sheet - METHANESULFONYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

-

O'Laughlin Corporation. (2025, April 11). Safety Data Sheet - METHALLYL CHLORIDE. Retrieved from [Link]

-

Academia.edu. (n.d.). ChemInform Abstract: Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Reactions of Alcohols. Retrieved from [Link]

-

Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides. [Video]. YouTube. Retrieved from [Link]

-

OC Lectures. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Understanding Benzyl Chloride: Properties, Synthesis, and Safety Considerations. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. olaughlinco.com [olaughlinco.com]

Troubleshooting & Optimization

Preventing hydrolysis of 2-Methylprop-2-ene-1-sulfonyl chloride during storage

Welcome to the technical support center for 2-Methylprop-2-ene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material during storage and handling, thereby safeguarding the reproducibility and success of your experiments.

Introduction: The Challenge of Stability

2-Methylprop-2-ene-1-sulfonyl chloride is a valuable building block in organic synthesis, prized for its ability to introduce the methallyl sulfonyl moiety. However, its high reactivity, particularly its susceptibility to hydrolysis, presents a significant challenge for long-term storage and handling.[1] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, with water being a primary concern in a typical laboratory environment.[2] This guide provides a comprehensive framework for mitigating the risk of hydrolysis and ensuring the quality of your 2-Methylprop-2-ene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Methylprop-2-ene-1-sulfonyl chloride during storage?

A1: The principal degradation pathway is hydrolysis, which occurs upon exposure to moisture. The sulfonyl chloride reacts with water to form the corresponding 2-methylprop-2-ene-1-sulfonic acid and hydrochloric acid.[2] This reaction is often autocatalytic due to the production of HCl.

Q2: What are the visible signs of degradation?

A2: A pure sample of 2-Methylprop-2-ene-1-sulfonyl chloride should be a clear, colorless to pale yellow liquid. Signs of degradation include:

-

Cloudiness or turbidity: This can indicate the formation of insoluble sulfonic acid or other byproducts.

-

Color change: The liquid may darken over time, suggesting decomposition.

-

Fuming upon opening: This is due to the presence of HCl gas, a byproduct of hydrolysis, reacting with atmospheric moisture.

-

Crystallization or precipitation: The sulfonic acid hydrolysis product may be a solid at storage temperatures.

Q3: How does temperature affect the stability of 2-Methylprop-2-ene-1-sulfonyl chloride?

A3: While the primary concern is moisture, elevated temperatures can accelerate the rate of hydrolysis and other potential decomposition pathways. Therefore, it is recommended to store the compound at reduced temperatures (2-8 °C) to minimize degradation.

Q4: Can I store 2-Methylprop-2-ene-1-sulfonyl chloride in a standard laboratory freezer?

A4: While low-temperature storage is recommended, a standard freezer may not be ideal due to the potential for increased moisture condensation upon removal and temperature cycling. A desiccated environment at a controlled refrigerated temperature is preferable. If a freezer is used, it must be a non-frost-free type to avoid temperature fluctuations, and the container must be sealed under an inert atmosphere and allowed to warm to room temperature before opening.

Troubleshooting Guide: Hydrolysis Detection and Prevention

This section provides a systematic approach to identifying and mitigating hydrolysis of your 2-Methylprop-2-ene-1-sulfonyl chloride.

Visual Inspection and Preliminary Assessment

| Observation | Potential Cause | Recommended Action |

| Fuming upon opening the bottle | Hydrolysis has occurred, releasing HCl gas. | The reagent has likely degraded. Proceed with analytical characterization to determine the extent of hydrolysis before use. |

| Cloudy or discolored liquid | Presence of hydrolysis products or other impurities. | Do not use in sensitive reactions without purification and characterization. |

| Solid precipitate in the liquid | Formation of 2-methylprop-2-ene-1-sulfonic acid. | The reagent is significantly hydrolyzed. Assess the purity via analytical methods. |

Analytical Workflows for Purity Assessment

A multi-pronged analytical approach is recommended for a comprehensive assessment of purity.

Workflow for Assessing Hydrolysis

Caption: A workflow for the analytical assessment of 2-Methylprop-2-ene-1-sulfonyl chloride purity.

Experimental Protocols

Protocol 1: Assessment of Hydrolysis by ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides a rapid and quantitative method to assess the extent of hydrolysis. The methylene protons adjacent to the sulfonyl group exhibit distinct chemical shifts for the sulfonyl chloride and the sulfonic acid.

Methodology:

-

Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed sample (approx. 10-20 mg) of 2-methylprop-2-ene-1-sulfonyl chloride in 0.5 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃ or acetone-d₆).[3]

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis:

-

2-Methylprop-2-ene-1-sulfonyl chloride: Look for the characteristic signals:

-

A singlet for the methylene protons (CH₂) adjacent to the sulfonyl chloride group.

-

Signals for the vinyl protons and the methyl group.[4]

-

-

2-Methylprop-2-ene-1-sulfonic acid (Hydrolysis Product): Look for a new set of signals, particularly a downfield-shifted singlet for the methylene protons (CH₂) adjacent to the sulfonic acid group.[5] A broad singlet corresponding to the acidic proton of the sulfonic acid may also be observed.

-

Quantification: The relative integration of the methylene proton signals for the sulfonyl chloride and the sulfonic acid can be used to determine the percentage of hydrolysis.

-

| Compound | Key ¹H NMR Signal | Expected Chemical Shift (ppm) |

| 2-Methylprop-2-ene-1-sulfonyl chloride | Methylene protons (-CH₂-SO₂Cl) | ~3.7 - 4.2 |

| 2-Methylprop-2-ene-1-sulfonic acid | Methylene protons (-CH₂-SO₃H) | ~3.5 - 4.0 (slight upfield shift) |

| 2-Methylprop-2-ene-1-sulfonic acid | Sulfonic acid proton (-SO₃H) | Highly variable, broad singlet |

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Protocol 2: Purity Analysis by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify volatile components, including the parent sulfonyl chloride and potential degradation byproducts.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sulfonyl chloride in a dry, aprotic solvent such as dichloromethane or acetonitrile.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column is suitable.

-

Injector Temperature: Use a low injector temperature to minimize on-column degradation.

-

-

MS Analysis:

-

Ionization: Electron Impact (EI).

-

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): May be weak or absent due to instability.

-

Loss of Cl: A peak corresponding to [M-35]⁺ and [M-37]⁺.

-

Loss of SO₂: A peak corresponding to [M-64]⁺.

-

Allylic fragments: Characteristic fragmentation of the methallyl group.[6]

-

-

-

Data Analysis: The presence of a peak corresponding to 2-methylprop-2-ene-1-sulfonic acid (or its silylated derivative if derivatization is performed) would confirm hydrolysis.

Protocol 3: Titrimetric Determination of Sulfonyl Chloride Content

Principle: This method quantifies the total sulfonyl chloride content by reacting it with a nucleophile and then titrating the resulting acid.

Methodology:

-

Reaction: Accurately weigh a sample of the sulfonyl chloride into a flask. Add a known excess of an alcohol (e.g., isopropanol) in an inert solvent. The sulfonyl chloride will react to form the corresponding sulfonate ester and HCl.

-

Titration: Titrate the generated HCl with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

-

Calculation: The amount of sulfonyl chloride in the original sample can be calculated from the stoichiometry of the reaction and the amount of NaOH consumed.

Best Practices for Storage and Handling

Adherence to stringent storage and handling protocols is paramount to prevent hydrolysis.

Storage and Handling Workflow

Sources

- 1. 2-Methylprop-2-ene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H proton nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylprop-1-ene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Methylprop-2-ene-1-sulfonic acid | C4H8O3S | CID 73800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. whitman.edu [whitman.edu]

Technical Support Center: Methallyl Sulfonyl Chloride (MSC) Remediation

Case ID: MSC-REM-001 Status: Active Subject: Strategies for the removal of excess Methallyl Sulfonyl Chloride from reaction mixtures.

Executive Summary

Methallyl sulfonyl chloride (MSC) is a potent electrophile used to introduce the methallyl sulfonyl protecting group or functionality. However, its persistence in reaction mixtures poses two critical risks:

-

Genotoxicity: As a reactive sulfonyl chloride, it is a structural alert for mutagenicity (Potentially Genotoxic Impurity - PGI).

-

Process Interference: Excess MSC can react with nucleophiles in subsequent steps or co-elute with products during purification due to its lipophilicity.

This guide provides three validated workflows for MSC removal, ranked by operational complexity and substrate sensitivity.

Module 1: Enhanced Aqueous Hydrolysis (Catalytic Wash)

Best for: Stable substrates, large-scale reactions, and cost-sensitive processes.

The Problem: The "Oil Droplet" Effect

Users often report that a simple water or bicarbonate wash fails to remove MSC.

-

Root Cause: MSC is highly lipophilic and forms distinct oil droplets in aqueous media. Hydrolysis occurs only at the biphasic interface, making it kinetically slow.

-

The Fix: You must use a nucleophilic catalyst to shuttle the reaction into the aqueous phase or activate the sulfonyl center.

Protocol: Nucleophilic Catalysis

Reagents:

-

Base: Saturated

or -

Catalyst: Imidazole (preferred) or Pyridine (0.1 – 0.5 equiv relative to excess MSC).

Step-by-Step:

-

Dilution: Dilute the reaction mixture with an immiscible organic solvent (DCM or EtOAc).

-

Catalyst Addition: Add 0.2 equivalents of imidazole .

-